molecular formula C19H24N4O2S B2801565 2-({1-[2-(dimethylamino)ethyl]-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)-N-phenylacetamide CAS No. 946324-77-2

2-({1-[2-(dimethylamino)ethyl]-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)-N-phenylacetamide

Cat. No.: B2801565
CAS No.: 946324-77-2
M. Wt: 372.49
InChI Key: HZGCUEHHEQDQHT-UHFFFAOYSA-N
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Description

2-({1-[2-(Dimethylamino)ethyl]-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)-N-phenylacetamide is a structurally complex molecule featuring a cyclopenta[d]pyrimidin-2-one core modified with a dimethylaminoethyl side chain, a sulfanyl linker, and a phenylacetamide moiety. The compound’s synthesis and characterization are inferred to involve multistep organic reactions, with spectral data (e.g., IR, NMR) aligning with structurally related analogs .

Properties

IUPAC Name

2-[[1-[2-(dimethylamino)ethyl]-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O2S/c1-22(2)11-12-23-16-10-6-9-15(16)18(21-19(23)25)26-13-17(24)20-14-7-4-3-5-8-14/h3-5,7-8H,6,9-13H2,1-2H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZGCUEHHEQDQHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN1C2=C(CCC2)C(=NC1=O)SCC(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({1-[2-(dimethylamino)ethyl]-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)-N-phenylacetamide typically involves multi-step organic synthesisReaction conditions often include the use of strong bases, solvents like dimethylformamide, and catalysts to facilitate the cyclization and substitution reactions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production. The use of advanced purification methods, including chromatography and crystallization, ensures the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

2-({1-[2-(dimethylamino)ethyl]-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)-N-phenylacetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Mechanism of Action

The mechanism of action of 2-({1-[2-(dimethylamino)ethyl]-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)-N-phenylacetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. It may also interact with cell surface receptors, modulating signaling pathways that regulate cell growth and survival .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations and Core Modifications

The compound’s closest structural analogs include:

5-(Substituted phenyl)-N-(2-oxo-2-substituted-phenylethyl)-N-methylfuran-2-sulfonamides (e.g., compounds 4a–4m): These share sulfonamide/acetamide linkers and aryl groups but differ in core structure (furan vs. cyclopenta[d]pyrimidinone) and substituent positioning .

Polysubstituted amides (e.g., compounds m, n, o from Pharmacopeial Forum): These feature similar acetamide and pyrimidinone motifs but lack the sulfanyl bridge and cyclopentane ring system .

Table 1: Key Structural Differences

Feature Target Compound Analog (4a–4m) Analog (m, n, o)
Core Structure Cyclopenta[d]pyrimidin-2-one Furan Hexane/aryl backbone
Linker Sulfanyl-acetamide Sulfonamide Phenoxyacetamide
Key Substituents Dimethylaminoethyl Methylphenacyl Dimethylphenoxy/tetrahydropyrimidinyl
Spectral Data Comparison

Spectroscopic profiles highlight similarities and distinctions:

  • IR Spectroscopy: The target compound’s carbonyl (C=O) stretch at ~1681 cm⁻¹ aligns with cyclopenta[d]pyrimidinone analogs, while sulfonamide-derived analogs (e.g., 4a–4m) exhibit stronger SO₂ stretches (~1378–1156 cm⁻¹) .
  • 1H-NMR : Signals for cyclopentyl protons (δ 1.9–2.8 ppm) and aromatic protons (δ 6.4–7.8 ppm) are consistent with fused bicyclic systems, contrasting with simpler alkyl/aryl environments in furan-based analogs .

Table 2: Spectral Signatures

Compound Type IR C=O (cm⁻¹) 1H-NMR Cyclic Protons (δ, ppm) Aromatic Protons (δ, ppm)
Target Compound 1681 1.9–2.8 (cyclopentyl) 6.4–7.8
Furan Sulfonamides 1675–1685 2.1–2.5 (alkyl CH₂) 6.8–7.6
Hexane Amides 1680–1690 3.0–3.5 (CH₂NH) 7.0–7.4
Molecular Networking and Dereplication

Mass spectrometry-based molecular networking (cosine score analysis) would cluster the target compound with cyclopenta[d]pyrimidinone derivatives due to shared fragmentation patterns (e.g., loss of dimethylaminoethyl or cyclopentyl fragments). In contrast, furan sulfonamides (4a–4m) would form separate clusters .

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